3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Description
Chemical Classification and Structural Taxonomy
Core Structure :
The compound features a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-fluorophenyl group and at the 5-position with a piperidine moiety . The hydrochloride salt enhances solubility and stability.
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₁₃H₁₅ClFN₃O | |
| Molecular Weight | 283.73 g/mol | |
| CAS Number | 1235441-45-8 (free base) |
Classification :
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.ClH/c14-11-5-1-3-9(7-11)12-16-13(18-17-12)10-4-2-6-15-8-10;/h1,3,5,7,10,15H,2,4,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJCNXNXZIBVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
- Chemical Formula : C13H14FN3O·ClH
- Molecular Weight : 283.73 g/mol
- IUPAC Name : this compound
- CAS Number : 1341534-14-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of oxadiazole derivatives. For instance:
- A study reported that compounds similar to 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 10 | 0.25 | Bactericidal |
Anticancer Activity
Research has indicated that oxadiazole derivatives can induce apoptosis in cancer cells:
- A study demonstrated that modifications in the oxadiazole structure led to increased p53 expression and caspase-3 activation in MCF-7 breast cancer cells, suggesting a mechanism for anticancer activity through apoptosis induction .
Case Studies and Research Findings
- Antimicrobial Evaluation :
- Cytotoxicity Studies :
The proposed mechanisms for the biological activities of oxadiazole derivatives include:
- Inhibition of Enzymatic Pathways : These compounds may interfere with specific enzymatic pathways involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways through p53 signaling is a critical mechanism by which these compounds exert their anticancer effects.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the fluorophenyl group in this compound enhances its ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
2. Antimicrobial Properties
The oxadiazole moiety has been linked to antimicrobial activity against various pathogens. Compounds with similar structures have demonstrated effectiveness against bacteria and fungi, suggesting that this compound may possess similar properties .
3. Neurological Applications
The piperidine structure is known for its role in modulating neurotransmitter systems. Research into piperidine derivatives has shown promise in treating neurological disorders such as depression and anxiety. The specific interactions of this compound with serotonin and dopamine receptors are under investigation to assess its potential as a therapeutic agent .
Case Studies and Research Findings
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes the formation of the oxadiazole ring followed by the introduction of the piperidine moiety.
General Synthetic Steps:
- Synthesis of the oxadiazole ring through cyclization reactions.
- Formation of the piperidine structure via nucleophilic substitution.
- Hydrochloride salt formation for enhanced solubility and stability.
Chemical Reactions Analysis
Hydrolysis of Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, producing substituted amidoximes or carboxylic acid derivatives.
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, followed by nucleophilic attack by water.
-
Basic conditions cleave the oxadiazole ring through hydroxide ion attack at the electrophilic carbon adjacent to nitrogen .
Piperidine Nitrogen Functionalization
The secondary amine in the piperidine ring participates in alkylation, acylation, and coupling reactions.
Key Observations :
-
Acylation reactions require stoichiometric bases (e.g., triethylamine) to neutralize HCl byproducts.
-
Suzuki coupling is feasible at the oxadiazole’s 5-position if substituted with a halide (not inherent in this compound) .
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl group directs electrophilic substitution to specific positions.
| Reagent | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 3-[3-(3-Fluoro-5-nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine | Meta to fluorine | |
| Br₂/FeBr₃ | RT, DCM, 1h | 3-[3-(3-Fluoro-4-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine | Ortho/para to fluorine |
Mechanistic Notes :
-
Fluorine’s electron-withdrawing effect deactivates the ring but directs substituents to meta positions in nitration.
-
Bromination occurs at ortho/para positions relative to fluorine due to steric and electronic factors.
Reductive Modifications
Catalytic hydrogenation reduces the oxadiazole ring or modifies substituents.
Critical Considerations :
-
Full reduction of the oxadiazole to an amidine requires harsh conditions (e.g., LiAlH₄) .
-
Borohydride systems selectively reduce imine intermediates without affecting the piperidine amine.
Coordination Chemistry
The oxadiazole nitrogen and piperidine amine act as ligands for metal ions.
| Metal Salt | Conditions | Complex | Application | Reference |
|---|---|---|---|---|
| Cu(ClO₄)₂ | MeOH, RT, 4h | Cu(L)₂₂ (L = ligand) | Antimicrobial studies | |
| FeCl₃ | Ethanol, 60°C, 6h | Fe(L)₃Cl₃ | Catalysis |
Structural Insights :
-
X-ray crystallography confirms bidentate coordination via oxadiazole N and piperidine N atoms.
-
Iron complexes show catalytic activity in oxidation reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Analogs
(a) 4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride
- Substituent : 2-Bromophenyl instead of 3-fluorophenyl.
- Key differences : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric and electronic interactions with biological targets. The bromine atom could enhance lipophilicity but reduce metabolic stability.
- Applications : Used in medicinal chemistry for halogen-bonding interactions in receptor binding .
(b) 2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride
- Substituent : Trifluoroethyl group instead of fluorophenyl.
- This substitution eliminates aromatic π-π stacking interactions, altering target selectivity .
Non-Aromatic Substituents
(a) 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride
- Substituent : Cyclobutyl group replaces fluorophenyl.
- This modification may enhance solubility and reduce toxicity, making it suitable for agrochemical applications .
(b) 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride
Fluorophenyl Derivatives with Modified Core Structures
(a) 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Hydrochloride
- Core modification : Pyrazolo-pyridine fused ring system instead of piperidine.
- Key differences : The fused ring enhances planar rigidity, improving affinity for ATP-binding pockets in kinases. The methyl group on the pyrazole may modulate metabolic stability .
(b) 1-(3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)piperidine-4-carboxylate
Structural and Functional Analysis Table
Critical Insights
- Electron-withdrawing vs. lipophilic groups : Fluorine and bromine substitutions balance target affinity and metabolic stability, while trifluoroethyl/cyclobutyl groups prioritize pharmacokinetics.
- Core flexibility : Piperidine derivatives with rigid fused rings (e.g., pyrazolo-pyridine) show enhanced specificity for enzymes, whereas flexible aliphatic chains broaden agrochemical applications.
- Discontinuation factors : The discontinuation of this compound may relate to inferior efficacy or toxicity compared to analogs like the pyrazolo-pyridine derivative .
Preparation Methods
Formation of the 3-(3-Fluorophenyl)-1,2,4-oxadiazole Moiety
Starting Materials: The key starting materials include amidoximes derived from 3-fluorobenzonitrile and appropriate carboxylic acid derivatives or their activated forms.
Reaction Conditions: Amidoximes react with acyl chlorides or activated esters under basic catalysis (e.g., pyridine) or microwave irradiation to form the 1,2,4-oxadiazole ring with the 3-fluorophenyl substituent at position 3 of the oxadiazole ring.
Yields and Purification: Yields range from moderate to high (up to 90%), with purification typically involving crystallization or chromatographic techniques.
Coupling with Piperidine and Salt Formation
Piperidine Introduction: The oxadiazole intermediate is reacted with piperidine derivatives, often via nucleophilic substitution or amidation, to attach the piperidine ring at the 5-position of the oxadiazole.
Hydrochloride Salt Formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), precipitating the hydrochloride salt as crystalline material.
Isolation: The hydrochloride salt is isolated by filtration, washed, and dried. Melting points typically range from 180°C to 240°C depending on substituents and salt form, indicating purity.
Representative Preparation Procedure from Literature
A patent example (EP0285032A1) describes a related preparation of 4-phenylpiperidine oxadiazole derivatives, which can be adapted for the 3-fluorophenyl derivative:
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Amidoxime formation | Hydroxylamine hydrochloride + 3-fluorobenzonitrile, base, solvent | Amidoxime intermediate | Microwave irradiation can shorten reaction time |
| 2. Cyclization | Amidoxime + acyl chloride or activated ester, pyridine or TBAF catalyst | Formation of 3-(3-fluorophenyl)-1,2,4-oxadiazole | Reaction under reflux or microwave |
| 3. Piperidine coupling | Oxadiazole + piperidine, solvent (e.g., ethanol), base | 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine free base | Nucleophilic substitution or amidation |
| 4. Salt formation | Free base + HCl in ethanol or ether | Hydrochloride salt precipitation | Crystals collected by filtration |
Melting points for related compounds are reported around 181-243°C, confirming compound identity and purity.
Analytical Data and Research Findings
Yields: Typical yields for the oxadiazole ring formation step range from 60% to 90%, depending on the method and starting materials.
Reaction Times: Conventional heating methods require 4–24 hours, whereas microwave-assisted methods reduce this to minutes.
Purification: Crystallization from ethanol/ether mixtures is common, with drying over sodium sulfate to remove moisture before salt formation.
Advantages of Modern Methods: Microwave-assisted and one-pot syntheses improve efficiency, reduce solvent use, and simplify purification, making them attractive for scale-up.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Amidoxime from 3-fluorobenzonitrile + acyl chloride | Pyridine, TBAF catalyst | Reflux or microwave | 60-90% | Simple, well-established | Longer times without microwave |
| Amidoxime + Activated Ester | Amidoxime + methyl/ethyl ester of acid | Coupling reagents (EDC, DCC) | Room temp to reflux | Moderate to good | Mild conditions | Purification challenges |
| Microwave-Assisted Cyclization | Same as above | NH4F/Al2O3 or K2CO3 | Microwave irradiation (minutes) | High (up to 90%) | Fast, eco-friendly | Requires microwave equipment |
| One-Pot NaOH/DMSO | Amidoxime + ester + NaOH/DMSO | Superbase medium | Room temp, 4-24h | 11-90% | Simple purification | Variable yields, longer time |
| 1,3-Dipolar Cycloaddition | Nitrile oxides + nitriles | Pt(IV) catalyst | Mild conditions | Low | Mild conditions | Poor yields, expensive catalyst |
Q & A
Q. What are the recommended synthetic routes for 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride, and how can reaction conditions be optimized for purity?
Methodological Answer: The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole ring, followed by piperidine coupling and hydrochloride salt formation. Key steps include:
- Cyclization: Reacting a nitrile derivative with hydroxylamine under controlled temperature (60–80°C) to form the oxadiazole core .
- Piperidine Coupling: Using nucleophilic substitution or metal-catalyzed cross-coupling to attach the piperidine moiety.
- Purification: Employ column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization (ethanol/water) to achieve >95% purity. Optimize reaction time and stoichiometric ratios to minimize byproducts like unreacted nitriles or dimerized intermediates .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the oxadiazole ring (C–O–N linkages) and fluorophenyl substitution patterns. For example, the fluorine atom induces distinct splitting in aromatic proton signals .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (206–254 nm) to assess purity (>98%) and detect impurities like residual solvents or degradation products .
- Mass Spectrometry (LC/MS): Confirm molecular weight via [M+H]+ peaks (e.g., m/z ~308 for the free base) and identify fragmentation patterns .
Q. How should researchers handle storage and stability testing of this compound?
Methodological Answer:
- Storage: Protect from light and moisture in airtight containers at 2–8°C. Desiccants like silica gel can prevent hydrolysis of the oxadiazole ring .
- Stability Testing: Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks). Monitor via HPLC for degradation products, such as hydrolyzed oxadiazole forming carboxylic acid derivatives .
Advanced Research Questions
Q. How can contradictory results in biological activity studies (e.g., varying IC₅₀ values) be systematically addressed?
Methodological Answer:
- Control for Compound Integrity: Verify batch-to-batch consistency using NMR and HPLC to rule out degradation or impurities affecting activity .
- Assay Conditions: Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability. For example, serum proteins may bind the compound, altering bioavailability .
- Structural Analog Comparison: Compare with fluorophenyl-free analogs to isolate the role of fluorine in target binding. Computational docking can predict fluorine’s impact on hydrophobic interactions .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?
Methodological Answer:
- Lipophilicity Adjustment: Modify the piperidine substituents (e.g., methyl vs. ethyl groups) to balance logP values. Use shake-flask experiments to measure partition coefficients .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots. For instance, oxidation of the piperidine ring may require introducing steric hindrance .
- Prodrug Design: Convert the hydrochloride salt to ester prodrugs for enhanced oral absorption, followed by in vivo hydrolysis studies .
Q. What computational methods are recommended for predicting neurological target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to serotonin or dopamine receptors. Prioritize targets based on piperidine’s known neuropharmacological activity .
- Molecular Dynamics (MD) Simulations: Simulate binding stability (50 ns trajectories) in explicit solvent to assess fluorine’s role in maintaining hydrophobic contacts .
- QSAR Modeling: Train models on oxadiazole derivatives to correlate structural features (e.g., fluorine position) with activity against neurological targets .
Q. How does the 3-fluorophenyl group influence the compound’s physicochemical and optical properties?
Methodological Answer:
- Physicochemical Impact: Fluorine increases lipophilicity (measured via octanol-water partitioning) and enhances metabolic stability by resisting oxidative degradation .
- Optical Properties: The electron-withdrawing fluorine atom shifts UV-Vis absorption maxima (e.g., λmax ~270 nm in ethanol), relevant for fluorescence-based assays . Compare with chloro- or methyl-substituted analogs using time-resolved spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
